2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide
Description
This compound features a pyridazinone core substituted at the 3-position with a 2,4-dimethylphenyl group and an acetamide moiety at the 1-position linked to a 2-ethoxyphenyl group. Its molecular formula is C₂₁H₂₃N₃O₃, with a molecular weight of 365.4 g/mol.
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-28-20-8-6-5-7-19(20)23-21(26)14-25-22(27)12-11-18(24-25)17-10-9-15(2)13-16(17)3/h5-13H,4,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOQNYJRZCARTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the pyridazinone core with 2-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The pyridazinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Findings from Comparative Analysis
(a) Substituent Effects on Binding Affinity
(b) Molecular Weight and Pharmacokinetics
(c) Computational Predictions
- AutoDock Vina () has been employed to predict binding modes for analogs like CPX . The target compound’s ethoxy group may form hydrogen bonds or π-π stacking interactions in hydrophobic pockets, similar to CPX’s furan and pyridinone groups.
Q & A
Q. How do solvent polarity and proticity affect the compound’s stability in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
